molecular formula C6H3FINO2 B1337161 1-Fluoro-2-iodo-4-nitrobenzene CAS No. 177363-10-9

1-Fluoro-2-iodo-4-nitrobenzene

Cat. No. B1337161
M. Wt: 267 g/mol
InChI Key: XSFIPDPCQOJJFR-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodo-4-nitrobenzene is a compound that is not directly mentioned in the provided papers. However, related compounds with similar substitution patterns on the benzene ring are discussed, which can provide insights into the chemical behavior and potential applications of 1-fluoro-2-iodo-4-nitrobenzene. For instance, compounds like 4-chloro-2-fluoro-5-nitrobenzoic acid and 1-fluoro-2,5-dimethoxy-4-nitrobenzene are used as building blocks in organic synthesis, indicating that 1-fluoro-2-iodo-4-nitrobenzene could also

Scientific Research Applications

Synthesis and Structural Analysis

1-Fluoro-2-iodo-4-nitrobenzene and related compounds are often used in various synthesis processes. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, synthesized from commercial 2-fluoro-1,4-dimethoxybenzene and nitric acid, was analyzed using X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).

Catalysis and Chemical Reactions

In catalysis, compounds like 1-iodo-4-nitrobenzene have been studied for their role in the chemoselective, continuous, multistep reduction of iodo-nitroaromatics in fixed-bed hydrogenation reactors. These studies help in understanding the stability and selectivity of catalysts under various conditions (Baramov et al., 2017).

Material Science and Nanotechnology

In material science, the formation of nanowires from compounds like 1-iodo-4-nitrobenzene on graphite surfaces has been observed. Such research provides insights into the mechanisms of nanowire formation, which is crucial for advancements in nanotechnology (Jiang, Wang, & Deng, 2007).

Electronic Structure and Spectroscopy

The electronic structure and behavior of these compounds under different conditions, such as dissociative electron attachment, are studied using spectroscopic techniques. This research is vital for understanding the fundamental properties of these molecules (Asfandiarov et al., 2007).

Organic Synthesis and Pharmaceutical Research

Fluoro-iodo-nitrobenzene derivatives are integral in synthesizing various pharmaceutical compounds. Studies explore the reaction of these compounds with amino acids and their role in producing stable derivatives for pharmaceutical applications (Sutton, Drewes, & Welz, 1972).

properties

IUPAC Name

1-fluoro-2-iodo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFIPDPCQOJJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441512
Record name 4-Fluoro-3-iodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-iodo-4-nitrobenzene

CAS RN

177363-10-9
Record name 4-Fluoro-3-iodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-2-iodo-4-nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of nitrosonium tetrafluoroborate (24 g, 0.21 mol) in dichloromethane (200 mL) at 0° C. was treated with a solution of 2-iodo-4-nitroaniline (50 g, 0.19 mol) in dichloromethane (350 mL) and stirred at 0° C. for 1 h. The dichloromethane was concentrated to about half volume and the reaction mixture was treated with 1,2-dichlorobenzene (300 mL). The remaining dichloromethane was further concentrated in vacuo. The resultant 1,2-dichlorobenzene suspension was heated at 110° C. for 1 h, cooled to 20° C., and treated with water (200 mL) and dichloromethane (500 mL). The reaction mixture was filtered over celite and the celite was washed with dichloromethane and water. The aqueous layer of the filtrate was separated and extracted with dichloromethane (2×). The combined organic layers were washed with 20% sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and filtered. The dichloromethane was removed under standard conditions while the 1,2-dichlorobenzene was removed via vacuum distillation to give a crude dark oil. This material was purified by distillation to give the desired product (19 g, 38%) as a solid.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ubillos - 2021 - diva-portal.org
Organic chemistry is a scientific field which studies carbon/hydrogen-based compounds. The knowledge of organic synthesis is essential for the chemical industry. Development in …
Number of citations: 0 www.diva-portal.org

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